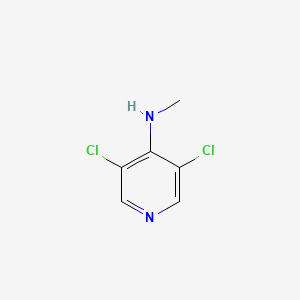
3,5-dichloro-N-methylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-N-methylpyridin-4-amine is a chemical compound with the molecular formula C6H6Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a methylamine group at the 4th position of the pyridine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-methylpyridin-4-amine typically involves the chlorination of N-methylpyridin-4-amine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure the selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 3rd and 5th positions can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a pyridine N-oxide .
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-N-methylpyridin-4-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-dichloro-N-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloro-2-methylpyridin-4-amine: Similar in structure but with a methyl group at the 2nd position instead of the N-methyl group.
2,6-Dichloro-N-methylpyridin-4-amine: Similar but with chlorine atoms at the 2nd and 6th positions.
Uniqueness
3,5-Dichloro-N-methylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H6Cl2N2 |
|---|---|
Molekulargewicht |
177.03 g/mol |
IUPAC-Name |
3,5-dichloro-N-methylpyridin-4-amine |
InChI |
InChI=1S/C6H6Cl2N2/c1-9-6-4(7)2-10-3-5(6)8/h2-3H,1H3,(H,9,10) |
InChI-Schlüssel |
MXDGDGDSJQYGJK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=NC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


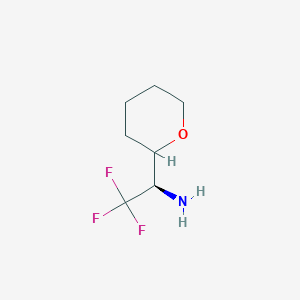

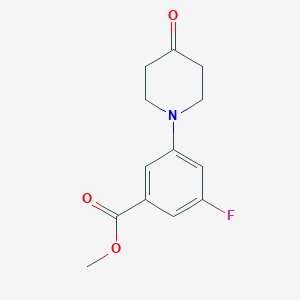


![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13056878.png)
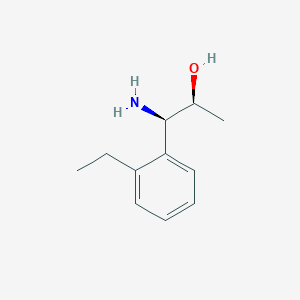
![4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13056891.png)
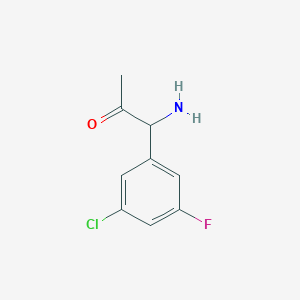
![(5E)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056900.png)

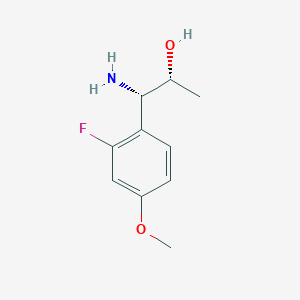
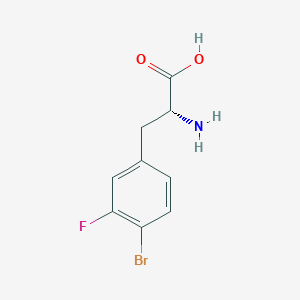
![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13056919.png)
